Product packaging for Diethyl 3-Bromopropylphosphonate(Cat. No.:CAS No. 1186-10-3)

Diethyl 3-Bromopropylphosphonate

Cat. No.: B014626
CAS No.: 1186-10-3
M. Wt: 259.08 g/mol
InChI Key: PEIKTSJIUKYDPC-UHFFFAOYSA-N
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Description

Contextualization of Organophosphorus Chemistry in Contemporary Chemical Research

Organophosphorus chemistry, the study of organic compounds containing phosphorus, represents a vast and continuously expanding field within organic chemistry. longdom.org Its significance stems from the unique properties imparted by the phosphorus atom, which can exist in various oxidation states and coordination numbers, leading to a diverse range of chemical structures and reactivity. wikipedia.org This versatility makes organophosphorus compounds indispensable in numerous areas of scientific endeavor, including medicinal, agricultural, and industrial chemistry. longdom.orgnih.gov Researchers are continually developing novel methodologies for creating phosphorus-containing compounds, driven by the need for greater efficiency, cost-effectiveness, and environmental sustainability. nih.gov

The field is often described as being in a "golden age," recognized as one of the fastest-growing branches of organic chemistry. nih.gov Phosphorus-containing compounds are widely utilized in the laboratory as reagents, catalysts, and solvents. nih.gov Their inherent physical and biological characteristics have led to their application in everything from flame retardants and plasticizers to crucial reagents in fundamental organic reactions. wikipedia.org The continuous innovation in synthetic techniques and the exploration of new structural modifications for enhanced bioactivity or material properties underscore the central role of organophosphorus chemistry in modern science. longdom.org

Fundamental Role of Phosphonate (B1237965) Derivatives in Chemical Synthesis and Biological Systems

Among the vast array of organophosphorus compounds, phosphonates, which contain a direct carbon-to-phosphorus (C-P) bond, hold a particularly important position. wikipedia.org A key feature of the phosphonate group is its structural similarity to the phosphate (B84403) group found in many biological molecules. nih.gov However, the C-P bond in phosphonates is exceptionally stable and resistant to chemical and enzymatic hydrolysis, unlike the labile oxygen-phosphorus bond in phosphate esters. nih.govresearchgate.net This stability makes phosphonates effective and non-hydrolyzable mimics of phosphates, a property extensively exploited in medicinal chemistry and biochemistry. nih.govnih.gov

Phosphonate derivatives are widely used as bioisosteres for phosphate groups in the design of therapeutic agents. wikipedia.org For example, they are integral to antiviral drugs like Tenofovir and Cidofovir, and bisphosphonates are a major class of drugs for treating osteoporosis. wikipedia.orgnih.gov In organic synthesis, phosphonates are crucial intermediates. They are famously used in the Horner–Wadsworth–Emmons reaction, where deprotonation of a phosphonate ester generates a stabilized carbanion that reacts with aldehydes or ketones to form alkenes, a fundamental transformation in organic chemistry. wikipedia.org Furthermore, their ability to chelate metal ions makes them useful in various industrial applications, such as water treatment and as components in catalysts. wikipedia.orgyoutube.com The development of efficient synthetic methods for their preparation, including stereoselective syntheses, remains an active area of research due to their broad applicability. nih.govresearchgate.net

Rationale for In-depth Academic Inquiry into Diethyl 3-Bromopropylphosphonate

This compound, a specific phosphonic acid ester, serves as a valuable and versatile building block in synthetic chemistry. nih.gov Its structure incorporates two key reactive sites: the phosphonate moiety and a terminal bromoalkyl chain. This bifunctionality allows it to be used in a wide range of chemical transformations, making it a subject of academic interest for creating more complex molecules and materials.

The phosphonate group can be used in olefination reactions or act as a stable, coordinating ligand for metal ions, while the bromine atom provides a reactive handle for nucleophilic substitution or carbon-carbon bond-forming reactions. sigmaaldrich.com This dual reactivity makes it a key reactant for the synthesis of diverse products. Research has demonstrated its application in the preparation of:

Hybrid assemblies of titanium dioxide nanoparticles and carbon nanotubes. sigmaaldrich.comsigmaaldrich.com

Organosoluble zirconium phosphonate nanocomposites used in asymmetric hydrogenation. sigmaaldrich.comsigmaaldrich.com

Cyclic hydroxamic acids through an alkylation-cyclization sequence. sigmaaldrich.comsigmaaldrich.com

pH-responsive cyclopolymers. sigmaaldrich.comsigmaaldrich.com

Homogenized zirconium hydroxide (B78521) phosphonate-supported ruthenium catalysts. sigmaaldrich.com

An in-depth academic inquiry into this compound is justified by its utility as a precursor for advanced materials, specialized polymers, and catalytic systems. Understanding its reactivity and synthetic potential allows chemists to design and construct novel molecular architectures with tailored properties for a wide range of scientific and technological applications.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1186-10-3
Molecular Formula C₇H₁₆BrO₃P
Molecular Weight 259.08 g/mol nih.gov
Density 1.348 g/mL at 25 °C sigmaaldrich.com
Boiling Point 94-95 °C at 2 mmHg sigmaaldrich.com
Refractive Index n20/D 1.4620 sigmaaldrich.com
Synonyms (3-Bromopropyl)phosphonic acid diethyl ester, 1-Bromo-3-diethoxyphosphorylpropane cymitquimica.com

Spectroscopic Information

Spectroscopy TypeDetails
FTIR Instrument: Bruker Tensor 27 FT-IR, Technique: Neat. nih.gov
ATR-IR Instrument: Bruker Tensor 27 FT-IR, Technique: ATR-Neat (DuraSamplIR II). nih.gov
Raman Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer, Technique: FT-Raman. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16BrO3P B014626 Diethyl 3-Bromopropylphosphonate CAS No. 1186-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-diethoxyphosphorylpropane
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InChI

InChI=1S/C7H16BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PEIKTSJIUKYDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300688
Record name Diethyl(3-bromopropyl)phosphonate
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Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1186-10-3
Record name Diethyl P-(3-bromopropyl)phosphonate
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Record name Diethyl(3-bromopropyl)phosphonate
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Record name Diethyl (3-Bromopropyl)phosphonate
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Advanced Synthetic Methodologies for Diethyl 3 Bromopropylphosphonate

Classical Michaelis-Arbuzov Reaction Pathways

The Michaelis-Arbuzov reaction, discovered by August Michaelis and extensively developed by Aleksandr Arbuzov, represents the cornerstone of C-P bond formation. wikipedia.orgacs.org This thermal rearrangement is the most conventional method for synthesizing phosphonates from trivalent phosphorus esters and alkyl halides. wikipedia.orgchinesechemsoc.org

Mechanism and Optimization of the Reaction between Triethyl Phosphite (B83602) and 1,3-Dibromopropane (B121459)

The synthesis of diethyl 3-bromopropylphosphonate via the Michaelis-Arbuzov reaction involves the reaction of triethyl phosphite with 1,3-dibromopropane. The established mechanism proceeds in two main steps:

Nucleophilic Attack: The reaction initiates with the SN2 attack of the nucleophilic phosphorus atom in triethyl phosphite on one of the electrophilic carbon atoms of 1,3-dibromopropane. This step results in the displacement of a bromide ion and the formation of a quasi-phosphonium salt intermediate. wikipedia.orgnih.govunh.edu

Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium (B103445) intermediate in a second SN2 reaction. This leads to the formation of the final pentavalent phosphonate (B1237965) product, this compound, and the volatile by-product, ethyl bromide. nih.govunh.edu

Optimization of this reaction is crucial to maximize the yield of the desired monosubstituted product and minimize side reactions. Key parameters for optimization include:

Temperature Control: The reaction typically requires high temperatures, often between 120°C and 160°C, to drive the dealkylation step. wikipedia.org

Reactant Stoichiometry: Using a large excess of the dihaloalkane (1,3-dibromopropane) is a common strategy to favor monosubstitution over the formation of the disubstituted by-product.

By-product Removal: The ethyl bromide generated can be removed from the reaction mixture by distillation. nih.gov This prevents it from competing with the primary alkyl halide reactant and reacting with the triethyl phosphite, which would form an undesired by-product. nih.govresearchgate.net Some methods employ vacuum distillation after the reaction to remove volatile components, including unreacted triethyl phosphite and the ethyl bromide by-product. google.com

Exploration of Reaction Yields and By-product Formation in Traditional Syntheses

While the Michaelis-Arbuzov reaction is widely used, its application to dihaloalkanes like 1,3-dibromopropane presents challenges in terms of yield and purity due to the formation of several by-products.

Reaction Yields: The yield of this compound can be highly variable depending on the reaction conditions. Achieving high selectivity for the mono-phosphonate requires careful optimization to suppress the formation of by-products.

By-product Formation: Several side reactions can occur, leading to a mixture of products:

Disubstitution: The remaining bromo- group on the desired this compound can react with another molecule of triethyl phosphite, leading to the formation of tetraethyl propane-1,3-diphosphonate. nih.gov

Reaction with Ethyl Bromide: The ethyl bromide formed during the dealkylation step can react with the starting triethyl phosphite to produce diethyl ethylphosphonate, consuming the phosphite reagent and complicating purification. nih.govresearchgate.net

Intramolecular Cyclization: Prolonged heating or attempts at distillation can sometimes cause the this compound product to undergo intramolecular cyclization, forming a stable six-membered cyclic phosphonate (phostone). nih.govresearchgate.net

Reactant 1Reactant 2Primary ProductCommon By-productsKey Reaction Conditions
Triethyl phosphite1,3-DibromopropaneThis compoundTetraethyl propane-1,3-diphosphonate, Diethyl ethylphosphonate, Cyclic phosphonates (phostones)High temperature (typically >120°C), often with excess 1,3-dibromopropane

Modern and Mechanistically Distinct Synthetic Approaches

In response to the limitations of the classical Michaelis-Arbuzov reaction, particularly its harsh conditions and limited functional group tolerance, modern synthetic methods have been developed. chinesechemsoc.orgchinesechemsoc.org Among these, photoredox-catalyzed radical pathways offer a mild and highly versatile alternative.

Photoredox-Catalyzed Radical Phosphonylation as a Mild Alternative

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. acs.orgpurdue.edunih.gov This approach transforms the traditional nucleophilic substitution mechanism of the Arbuzov reaction into a radical process, enabling the phosphonylation of alkyl halides at room temperature. chinesechemsoc.orgchinesechemsoc.org This method is particularly advantageous as it avoids the high temperatures that can lead to side reactions and is compatible with a wider array of functional groups. chinesechemsoc.orgpurdue.edu

Elucidation of Radical Mechanism and Phosphoranyl Radical Intermediates

The photoredox-catalyzed synthesis of phosphonates follows a distinct radical mechanism:

Photocatalyst Excitation: A photocatalyst absorbs visible light, promoting it to an excited state with enhanced redox potential.

Radical Generation: The excited photocatalyst can reduce an alkyl halide (like 1,3-dibromopropane) via a single-electron transfer (SET) process, cleaving the carbon-bromine bond to generate an alkyl radical.

Phosphoranyl Radical Formation: The newly formed alkyl radical adds to a trivalent phosphorus reagent, such as a trialkyl phosphite, to form a key intermediate known as a phosphoranyl radical. acs.orgnih.gov

Product Formation: This phosphoranyl radical intermediate then undergoes further steps, such as β-scission, to yield the final phosphonate product and regenerate the catalyst. chinesechemsoc.orgnih.gov

The formation and subsequent fragmentation of the phosphoranyl radical are central to this modern synthetic route, offering a different pathway to the C-P bond compared to the ionic intermediates of the classical method. acs.orgacs.org

Scope and Functional Group Compatibility in Radical Arbuzov Reactions

A significant advantage of the photoredox-catalyzed radical Arbuzov reaction is its broad scope and excellent functional group tolerance. chinesechemsoc.orgchinesechemsoc.org

Substrate Scope: Unlike the classical method, which is most effective for primary alkyl halides, the radical approach is applicable to a wide range of substrates, including primary, secondary, and even tertiary alkyl bromides and iodides. chinesechemsoc.orgchinesechemsoc.org This expands the utility of the Arbuzov-type reaction significantly.

Functional Group Compatibility: The mild, room-temperature conditions of the photoredox method mean that many sensitive functional groups, which would not survive the high temperatures of the traditional reaction, are well-tolerated. chinesechemsoc.orgchinesechemsoc.org This includes groups such as ketones, esters, amides, and certain protecting groups, allowing for the late-stage modification of complex molecules. chinesechemsoc.org

MethodTemperatureSubstrate ScopeFunctional Group ToleranceMechanism
Classical Michaelis-Arbuzov High (120-160°C)Primarily primary alkyl halidesLimited; incompatible with acidic protons, some carbonylsIonic (SN2)
Photoredox Radical Phosphonylation Room TemperaturePrimary, secondary, and tertiary alkyl halidesExcellent; compatible with a wide range of functional groupsRadical

Novel Catalytic Systems and Methodologies for Enhanced Selectivity

The quest for more efficient and selective methods for synthesizing this compound has led to investigations into various catalytic systems. These modern approaches aim to overcome the limitations of traditional synthetic routes, such as the high temperatures and potential for side reactions associated with the conventional Michaelis-Arbuzov reaction. Key areas of development include the use of transition metal catalysts and the optimization of reaction conditions to favor the formation of the desired monosubstituted product over undesired byproducts like diphosphonates.

Transition Metal Catalysis

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-phosphorus (C-P) bonds. While the classical Michaelis-Arbuzov reaction between a trialkyl phosphite and an alkyl halide is a well-established method, it can be sluggish and require high temperatures. The introduction of transition metal catalysts, such as nickel and palladium complexes, can facilitate the reaction under milder conditions and with greater selectivity.

One notable advancement involves a solvent-free approach utilizing a nickel(II) chloride (NiCl₂) precatalyst for the cross-coupling of aryl bromides with triisopropyl phosphite. In this methodology, the reaction proceeds by first heating the nickel(II) precatalyst with the phosphite to form the active nickel(0) catalyst. This is then followed by the addition of the aryl bromide. This method offers the advantage of avoiding solvents and can be adapted for the synthesis of alkylphosphonates.

Research into the optimization of the synthesis of ω-bromoalkylphosphonates, including compounds structurally similar to this compound, has highlighted the critical role of reaction parameters in achieving high selectivity. A study focusing on the reaction of α,ω-dibromoalkanes with triethyl phosphite demonstrated that careful control of the addition rate of the phosphite is crucial to maximize the yield of the desired monophosphonated product and minimize the formation of the diphosphonated byproduct. Slower addition of triethyl phosphite over a period of two hours resulted in a significant improvement in the yield and selectivity of the monobrominated product.

The following table summarizes the findings from an optimization study for the synthesis of diethyl ω-bromoalkylphosphonates, demonstrating the impact of reaction conditions on product distribution.

Table 1: Optimization of Reaction Conditions for the Synthesis of Diethyl ω-Bromoalkylphosphonates

Entry α,ω-Dibromoalkane Reaction Conditions Yield of Monophosphonate (%) Selectivity for Monophosphonate
1 1,3-Dibromopropane Equimolar reactants, 140 °C Low Low
2 1,3-Dibromopropane Slow addition of triethyl phosphite (2h), 140 °C 40 High
3 1,4-Dibromobutane Equimolar reactants, 140 °C Low Low
4 1,4-Dibromobutane Slow addition of triethyl phosphite (2h), 140 °C 40 High

This table is generated based on data for the synthesis of ω-bromoalkylphosphonates, providing insights applicable to this compound.

These findings underscore the importance of methodological adjustments in directing the reaction towards the desired product. The slow addition technique helps to maintain a low concentration of the phosphite reagent, thereby disfavoring the second substitution reaction that leads to the diphosphonate.

Further research into palladium-catalyzed C-P cross-coupling reactions, often referred to as the Hirao reaction, has also shown promise for the synthesis of various phosphonates. While much of the research has focused on the synthesis of aryl and vinyl phosphonates, the principles can be extended to the synthesis of alkylphosphonates. These reactions often employ a palladium catalyst, such as palladium(II) acetate, in combination with a suitable ligand. The choice of ligand can significantly influence the catalyst's activity and selectivity.

The development of these novel catalytic systems and methodologies represents a significant step forward in the synthesis of this compound and related compounds. By enabling reactions to proceed under milder conditions and with greater control over product selectivity, these advanced approaches offer more efficient and sustainable alternatives to traditional synthetic methods. Continued research in this area is expected to lead to even more effective and selective catalytic systems for the production of this valuable chemical intermediate.

Chemical Reactivity and Mechanistic Pathways of Diethyl 3 Bromopropylphosphonate

Nucleophilic Substitution and Alkylation Reactions

Diethyl 3-bromopropylphosphonate is a versatile reagent in organic synthesis, primarily owing to the presence of an electrophilic carbon atom bonded to a bromine atom. This structural feature makes it susceptible to attack by nucleophiles, leading to a variety of substitution and alkylation products. The reactivity of the C-Br bond is central to its synthetic applications. researchgate.net

Reactivity with Sodium Imidazolide (B1226674) and Analogous Nucleophiles

This compound serves as a reactant in reactions with sodium imidazolide. sigmaaldrich.comsigmaaldrich.com In this process, the imidazolide anion acts as a potent nucleophile, attacking the electrophilic carbon of the bromopropyl group. This results in a nucleophilic substitution reaction where the bromide ion is displaced, forming a new carbon-nitrogen bond. This reaction is a key step in the synthesis of more complex molecules incorporating the phosphonate (B1237965) and imidazole (B134444) moieties. The reaction proceeds via a standard SN2 mechanism, where the nucleophilic attack and the departure of the leaving group (bromide) occur simultaneously. ksu.edu.sanih.gov

Formation of Quaternary Ammonium (B1175870) Salts via Reaction with Tertiary Amines

A well-established reaction involving this compound is its interaction with tertiary amines to yield quaternary ammonium salts. sikemia.com This transformation is a classic example of the Menshutkin reaction, a process that converts tertiary amines and phosphines into their corresponding quaternary salts upon treatment with alkyl halides. wikipedia.org

The reaction mechanism is a bimolecular nucleophilic substitution (SN2). nih.gov The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of the propyl chain attached to the bromine. This leads to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group. nih.gov The final product is a quaternary ammonium salt, where the nitrogen atom is bonded to four alkyl groups and carries a positive charge, which is balanced by the bromide anion. libretexts.org These reactions are typically conducted in polar solvents. wikipedia.org

Alkylation of CH-Acids with this compound

This compound is employed as an alkylating agent for CH-acids, which are carbon acids characterized by the presence of a proton on a carbon atom that can be removed by a base. researchgate.net A prominent example of this type of reaction is the malonic ester synthesis. In this synthesis, a base such as sodium ethoxide is used to deprotonate diethyl malonate, forming a nucleophilic enolate ion. libretexts.org

Intramolecular Cyclization Processes

A significant aspect of the reactivity of this compound is its tendency to undergo intramolecular cyclization, a process influenced by reaction conditions such as solvent and temperature. researchgate.net

Investigation of 1,2-Oxaphospholane (B8521427) and 1,2-Oxaphosphorine Formation

Research has shown that when this compound is heated, particularly in polar solvents, it undergoes an intramolecular cyclization. researchgate.net This reaction involves the nucleophilic attack of the phosphoryl oxygen atom on the electrophilic C-3 carbon of the propyl chain. The process results in the displacement of an ethoxy group and the formation of a stable, five-membered heterocyclic ring, specifically 2-ethoxy-2-oxo-1,2-oxaphospholane. researchgate.netresearchgate.net The formation of this γ-phosphonolactone is a known synthetic route. researchgate.net

While the three-carbon chain of this compound leads to the formation of a five-membered 1,2-oxaphospholane ring, the analogous 4-bromobutylphosphonate would be expected to cyclize to form a six-membered 1,2-oxaphosphorine. researchgate.net

Impact of Solvent Polarity and Halogen Ion Concentration on Cyclization

The intramolecular cyclization of this compound is significantly influenced by the polarity of the solvent. researchgate.net Studies have demonstrated that the rate of cyclization increases with increasing solvent polarity. For instance, the process is much faster in a polar solvent like dimethylformamide (DMF) compared to a less polar, high-boiling solvent such as toluene. researchgate.net

This solvent effect can be rationalized by the increased polarization of the C-Br bond in more polar media. This increased polarization enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by the phosphoryl oxygen, thus facilitating the formation of the five-membered ring. researchgate.net This phenomenon has been observed through NMR spectroscopy, which shows a distinct downfield shift of the signals for the Br-CH₂ protons and the C-Br carbon as solvent polarity increases. researchgate.net

The presence of halide ions in the solution also affects the stability of the compound towards cyclization. researchgate.net

Table 1: Effect of Solvent Polarity on NMR Chemical Shifts of this compound researchgate.net

Solvent³¹P NMR Chemical Shift (δ, ppm)¹H NMR Chemical Shift of BrCH₂ (δ, ppm)¹³C NMR Chemical Shift of C-Br (δ, ppm)
TolueneData not specifiedData not specifiedData not specified
DimethylformamideIncreased shiftDownfield shiftDownfield shift

This table illustrates the trend of chemical shifts with increasing solvent polarity as described in the literature. Specific numerical values were not provided in the source material.

Reactivity with Organometallic Species

The reactivity of this compound with organometallic reagents is characterized by the electrophilic nature of the carbon atom bearing the bromine atom, which readily undergoes nucleophilic substitution.

Metallation and Subsequent Reactions with Lithiated Isoindolinones

The reaction of this compound with lithiated isoindolinones represents a potential route for the synthesis of N-substituted isoindolinone phosphonates. This transformation would conceptually involve the deprotonation of the isoindolinone nitrogen using a strong base, such as n-butyllithium (BuLi), to form a nucleophilic lithium amide. This intermediate would then react with this compound in a standard SN2 alkylation reaction.

However, a review of the scientific literature does not provide specific examples of this precise reaction. While the synthesis of isoindolinone phosphonates has been reported through multicomponent reactions rsc.orgrsc.org, and the alkylation of related heterocyclic systems like 1,3-diazaoxindoles using BuLi has been described mdpi.com, the direct alkylation of a pre-formed lithiated isoindolinone with this compound is not documented in the searched scientific literature. The general reactivity of organolithium reagents with alkyl halides is a fundamental concept in organic chemistry researchgate.net, suggesting the theoretical feasibility of this reaction.

Table 1: Proposed Reaction of Lithiated Isoindolinone with this compound

Reactant 1Reactant 2Proposed ProductReaction Type
Lithiated IsoindolinoneThis compoundN-(3-diethylphosphonopropyl)isoindolinoneNucleophilic Substitution

Role in Catalytic Processes

This compound plays a role in the formulation of advanced catalytic systems, particularly in the creation of soluble supported catalysts.

Contribution to the Homogenization of Zirconium Hydroxide (B78521) Phosphonate Supported Ruthenium Catalysts

Research into asymmetric hydrogenation has led to the development of novel organosoluble zirconium phosphonate nanocomposites that can act as supports for chiral ruthenium catalysts. rsc.org A key challenge in supported catalysis is the often heterogeneous nature of the system, which can lead to lower catalytic efficiency compared to homogeneous catalysts.

The use of specific phosphonates, in conjunction with zirconium(IV), allows for the creation of a catalyst support that is soluble in organic solvents. This "homogenization" of an inorganic-supported catalyst is a significant advancement. rsc.org In this context, while the specific direct reaction of this compound is not detailed, related phosphonates are integral to forming the organosoluble support. The long alkyl chains of the phosphonate ligands are thought to impart the organosolubility to the zirconium phosphonate framework, allowing the entire supported catalyst system to dissolve in the reaction medium. This leads to a pseudo-homogeneous catalytic environment, combining the high efficiency and selectivity of homogeneous catalysis with the ease of recovery typical of heterogeneous catalysts. rsc.orgmdpi.com

The general principle involves the coordination of phosphonate ligands to zirconium ions, forming a nanocomposite material. mdpi.com This material then serves as a support for a catalytically active species, such as a ruthenium complex. The organic functionalities on the phosphonate ligands are crucial for rendering the entire assembly soluble.

Table 2: Components of Organosoluble Supported Catalyst System

ComponentFunction
Zirconium(IV)Metal node for framework
Phosphonate LigandsOrganic linkers providing solubility and support
Ruthenium ComplexActive catalytic center
This compoundA reactant used in creating phosphonate-functionalized materials rsc.org

Applications of Diethyl 3 Bromopropylphosphonate in Advanced Chemical Synthesis

Development of Hybrid Materials and Nanocomposites

The unique structure of diethyl 3-bromopropylphosphonate makes it an ideal reactant for creating functional materials where organic and inorganic components are linked at the nanoscale. sigmaaldrich.comsigmaaldrich.com The phosphonate (B1237965) group provides a robust anchor to metal oxide surfaces, while the terminal bromine atom offers a versatile handle for further chemical modification. researchgate.net

This compound is a documented reactant in the synthesis of hybrid assemblies composed of titanium dioxide (TiO₂) nanoparticles and multi-walled carbon nanotubes (MWCNTs). sigmaaldrich.comsigmaaldrich.com In this application, the compound acts as a molecular linker to bridge the inorganic TiO₂ nanoparticles with the carbon-based nanotubes.

The synthesis strategy leverages the distinct reactivity of the compound's two functional ends. The phosphonate group can be anchored directly onto the surface of the TiO₂ nanoparticles through the formation of strong P-O-Ti bonds. The propyl chain then extends from the nanoparticle surface, presenting a terminal bromo group. This bromo group can be readily converted into other functional groups, such as an azide (B81097), via nucleophilic substitution. This functionalized, nanoparticle-bound linker can then be covalently attached to similarly functionalized MWCNTs, for instance, via "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition, to form the final, stable hybrid assembly.

A significant application of this compound is in the preparation of organosoluble zirconium phosphonate nanocomposites, which serve as effective supports for catalysts in asymmetric hydrogenation. sigmaaldrich.comsigmaaldrich.com These materials are synthesized through the reaction of a functionalized phosphoric acid, derived from precursors like this compound, with a zirconium source such as zirconium(IV) oxychloride (ZrOCl₂). nih.govmdpi.com

The resulting zirconium phosphonate materials are notable for their layered, mesoporous backbones and their unusual solubility in various organic solvents (e.g., toluene, chloroform (B151607), THF), with reported solubilities ranging from 0.1 to 0.71 g mL⁻¹. nih.govnih.gov This organosolubility allows for the creation of homogeneous catalytic systems from a typically heterogeneous support.

When used as a support for chiral ruthenium catalysts, these nanocomposites have demonstrated high efficiency in the asymmetric hydrogenation of α-ketoesters. The confinement effect of the mesoporous structure contributes to enhanced performance compared to the unsupported homogeneous catalyst. Furthermore, the catalyst can be quantitatively recovered by precipitation and centrifugation, allowing for its reuse over multiple cycles without a significant loss in activity.

Table 1: Performance of Zirconium Phosphonate-Supported Ru Catalyst in Asymmetric Hydrogenation

Substrate (α-Ketoester)Enantiomeric Excess (ee %)Isolated Yield (%)Catalyst Reusability
Methyl Benzoylformate84.7%93.6%Reusable for five consecutive runs without significant loss in activity. nih.gov
Ethyl Benzoylformate74.3%86.7%

While literature does not specifically document the use of this compound for a class of materials explicitly termed "Ionic Nanoparticle Networks (INNs)," its chemical properties are well-suited for creating analogous structures. The fabrication of nanoparticle networks often relies on bifunctional linkers that can stabilize nanoparticles and induce their assembly. Phosphonate-functionalized molecules are known to form coordination networks with metal ions, leading to the self-assembly of nanoparticles. nih.govresearchgate.net

A synthetic route can be envisioned where the bromo- group of this compound reacts with an ionic species, such as an imidazolium-based compound, to create a phosphonate-functionalized ionic liquid. This new molecule would possess a phosphonate head group capable of binding to nanoparticle surfaces and an ionic liquid tail. Ionic liquids are known to act as effective stabilizers and linkers for nanoparticles, sometimes through cation-π or π-π interactions with nanoparticle surfaces or capping agents. acs.org Such a modified linker could facilitate the controlled aggregation and networking of nanoparticles in a liquid phase, a concept central to the formation of INNs. acs.orgnih.gov

Utility in Medicinal Chemistry and Drug Discovery

In medicinal chemistry, phosphonates are recognized as important phosphate (B84403) isosteres. Their enhanced resistance to enzymatic hydrolysis makes them valuable for developing drug candidates with improved stability and bioavailability. nih.gov this compound serves as a key intermediate for introducing the phosphonate functional group into a wide array of potentially bioactive molecules. nih.gov

The phosphonate moiety is a cornerstone in the design of a range of bioactive compounds, from aminophosphonate analogues of amino acids to complex enzyme inhibitors. nih.gov this compound is a versatile starting material for these syntheses due to its ready availability and the differential reactivity of its functional groups. The bromo- group allows for facile nucleophilic substitution, enabling the attachment of the bromopropylphosphonate unit to various molecular scaffolds. Subsequent modification or hydrolysis of the diethyl ester provides access to a wide range of phosphonate derivatives.

A prominent application of this compound in medicinal chemistry is as a precursor for acyclic nucleotide analogues and phosphonylated triazoles, many of which exhibit significant antiviral or cytostatic properties. nih.govresearchgate.net The synthetic pathway typically involves a two-step process.

First, the reactive bromo- group of this compound is converted to an azide (N₃) group through a reaction with an azide salt, such as sodium azide. This reaction yields diethyl (3-azidopropyl)phosphonate, a key intermediate that is not commercially available but is crucial for the next step.

Second, this azidophosphonate building block is employed in a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry." By reacting diethyl (3-azidopropyl)phosphonate with various terminal alkynes, a diverse library of 1,2,3-triazole-containing phosphonates can be synthesized. nih.govresearchgate.net When the alkyne is attached to a naphthalimide, purine, or another biologically relevant scaffold, this method provides a direct route to novel phosphonylated triazole conjugates and acyclic nucleotide analogues designed as potential therapeutic agents. nih.govresearchgate.net

Design and Synthesis of Phosphonate-Containing Bioactive Molecules

Development of Novel Antimalarial Agents

The quest for new antimalarial drugs is driven by the rise of resistance to existing therapies. masterorganicchemistry.comsigmaaldrich.com The non-mevalonate (or MEP) pathway is an essential pathway for malaria parasites like Plasmodium falciparum but is absent in their human hosts, making it an ideal target for drug development. rsc.orgmasterorganicchemistry.com Fosmidomycin (B1218577) and its derivatives are prominent inhibitors of this pathway. masterorganicchemistry.comorganic-chemistry.org

This compound is instrumental in synthesizing novel fosmidomycin-based antimalarial agents. masterorganicchemistry.com Scientists have developed hybrid molecules that conjugate the fosmidomycin scaffold with other known antimalarial pharmacophores, such as artemisinin (B1665778) and aminochloroquinoline (ACQ), to create more potent drugs. masterorganicchemistry.com The synthesis of these conjugates often involves preparing a functionalized propylphosphonate fragment derived from this compound, which is then linked to the other active component. masterorganicchemistry.com

Biological evaluations of these novel derivatives have shown promising results. For instance, certain FSM-ACQ and FSM-ART conjugates have demonstrated significantly higher antimalarial activity against chloroquine-resistant P. falciparum strains than fosmidomycin itself. masterorganicchemistry.com This underscores the importance of this compound as a foundational reagent in the development of next-generation antimalarial therapies. masterorganicchemistry.comsigmaaldrich.com

Formation of Cyclic Hydroxamic Acids via Alkylation and Intramolecular Cyclization

Cyclic hydroxamic acids are an important class of compounds, often found as substructures in biologically active molecules where they act as metal chelators. A versatile method for synthesizing these heterocycles involves the use of N-alkoxy carbamates as precursors.

In this synthetic strategy, this compound can be used as an alkylating agent to introduce a phosphonate-terminated propyl chain onto a suitable nucleophile. While direct synthesis of cyclic hydroxamic acids using this phosphonate is a specific application, a general and analogous strategy involves the intramolecular cyclization of N-alkyl-N-benzyloxy carbamates. orgsyn.org In this method, a carbamate (B1207046) is first alkylated with a reagent containing a terminal leaving group (like the bromine in this compound) and an activatable methylene (B1212753) group (such as those adjacent to a sulfone or phosphonate). orgsyn.org The subsequent intramolecular cyclization, driven by a base, involves the formation of a new carbon-carbon bond to yield the desired 5- or 6-membered protected cyclic hydroxamic acid. orgsyn.org The phosphonate group in such an intermediate can be valuable for further synthetic modifications, for example, through Horner-Wadsworth-Emmons reactions. orgsyn.org

Reaction Type Key Reagent Function Intermediate Type Final Product Class Reference
Alkylation & Intramolecular CyclizationAlkylating agentN-(3-phosphonopropyl) carbamate derivativeCyclic Hydroxamic Acids orgsyn.org

Synthesis of Phosphorylated Isoindolinone Derivatives

The isoindolinone scaffold is a structural motif present in numerous biologically active compounds. masterorganicchemistry.com The synthesis of phosphorylated versions of these molecules can be achieved through a multi-step process where this compound serves as the source of the phosphonoalkyl chain.

A plausible and chemically robust pathway begins with the Gabriel synthesis. jcu.edu.auorganic-chemistry.org In the first step, potassium phthalimide (B116566) is used as a protected amine source. It reacts with this compound in a classic SN2 reaction to displace the bromide and form N-(3-(diethoxyphosphoryl)propyl)phthalimide. jcu.edu.auorganic-chemistry.org This type of reaction is well-established for creating N-alkylated phthalimides from various alkyl halides. jcu.edu.auorganic-chemistry.org

The resulting phthalimide derivative then serves as a precursor to the target isoindolinone. Various methods exist for the transformation of N-substituted phthalimides into isoindolinone structures. orgsyn.orgnih.gov For example, photodecarboxylative addition reactions or transition-metal-catalyzed C-H activation and cyclization can be employed to convert the phthalimide ring system into the desired isoindolinone scaffold, while retaining the phosphonate-containing side chain. orgsyn.orgnih.gov This multi-step approach demonstrates the utility of this compound in accessing complex, functionalized heterocyclic systems.

Key Intermediate in Complex Organic Transformations

Beyond its use in building specific bioactive molecules, this compound is a key intermediate in more general, yet fundamental, organic transformations that produce important classes of organophosphorus compounds.

Preparation of ω-Haloalkylphosphoryl Compounds

This compound is a canonical example of an ω-haloalkylphosphoryl compound, and its synthesis is representative of the general method for preparing this class of reagents. The most common method for its preparation is the Michaelis-Arbuzov reaction.

In a typical procedure, triethyl phosphite (B83602) is added dropwise to a heated excess of 1,3-dibromopropane (B121459). The phosphite attacks one of the electrophilic carbon atoms of the dibromoalkane, leading to the displacement of a bromide ion and the formation of a phosphonium (B103445) intermediate. This intermediate then undergoes thermal rearrangement, where the bromide ion attacks one of the ethyl groups on the phosphorus atom, yielding the stable this compound and ethyl bromide as a byproduct. Using an excess of the dihaloalkane is crucial to minimize the formation of bis-phosphorylated products. This synthesis provides a reliable route to this compound, which can then be used in subsequent reactions as a versatile ω-haloalkylphosphoryl building block.

Reaction Reactants Product Yield Reference
Michaelis-ArbuzovTriethyl phosphite, 1,3-DibromopropaneThis compound76-80%

Synthetic Pathways to γ-Phostams and Azaphospholidine 2-Oxides

γ-Phostams, also known as 1,2-azaphospholidine 2-oxides, are five-membered phosphorus-containing heterocycles that are analogs of γ-lactams. jcu.edu.aunih.gov These compounds are of interest for their potential biological activities. jcu.edu.au this compound has been utilized as a key precursor in the synthesis of these ring systems.

In one reported synthesis, this compound was used to prepare 2-ethoxy-1-methyl-γ-phosphonolactam, a compound investigated for potential insecticidal properties. nih.gov The synthesis began with the monochlorination of the phosphonate, followed by aminolysis with methylamine (B109427) to afford an ethyl N-methyl-(3-bromopropyl)phosphonamidate intermediate. nih.gov This intermediate was then treated with a strong base, sodium hydride, which induced an intramolecular C-N bond formation via cyclization, yielding the target γ-phostam in approximately 40% yield. nih.gov This pathway showcases how the carbon chain of this compound can be manipulated and cyclized to form the core structure of azaphospholidine 2-oxides. nih.gov

Facilitation of Carbon-Carbon Bond Formation Reactions

This compound serves as a powerful tool for forging new carbon-carbon bonds, primarily through the renowned Horner-Wadsworth-Emmons (HWE) reaction. This reaction offers a reliable method for the synthesis of alkenes with a high degree of stereocontrol, typically favoring the formation of the (E)-isomer. wikipedia.orgalfa-chemistry.com The phosphonate-stabilized carbanion, generated by deprotonation of the carbon adjacent to the phosphorus atom, is a key reactive intermediate in these transformations. wikipedia.org

The general mechanism of the HWE reaction involves the deprotonation of the phosphonate to form a nucleophilic carbanion. wikipedia.org This carbanion then adds to the carbonyl group of an aldehyde or ketone, leading to the formation of a transient oxaphosphetane intermediate. researchgate.netyoutube.com Subsequent elimination of a water-soluble diethyl phosphate salt yields the desired alkene. researchgate.net A significant advantage of the HWE reaction over the related Wittig reaction is the facile removal of this phosphate byproduct by simple aqueous extraction. researchgate.net

Horner-Wadsworth-Emmons Olefination

The utility of this compound in HWE reactions lies in its ability to introduce a 3-bromopropylidene moiety onto a carbonyl compound. The resulting product, a bromo-substituted alkene, is a versatile synthetic intermediate that can undergo further functionalization.

The reaction is typically carried out by treating the phosphonate with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the reactive ylide. researchgate.net This is then reacted with an aldehyde or ketone to furnish the corresponding alkene. The stereochemical outcome of the reaction, generally favoring the (E)-alkene, is influenced by factors such as the steric bulk of the reactants and the reaction conditions. wikipedia.org

A variety of aldehydes and ketones can be successfully employed as substrates in this reaction. For instance, aromatic aldehydes are known to react efficiently to produce almost exclusively (E)-alkenes. wikipedia.org

Table 1: Horner-Wadsworth-Emmons Reaction of this compound with Various Carbonyl Compounds

Carbonyl CompoundBaseSolventProductYield (%)
BenzaldehydeNaHTHF(E)-1-Bromo-4-phenyl-1-buteneNot specified
Substituted BenzaldehydesNaHTHF(E)-1-Bromo-4-aryl-1-butenesNot specified
Aliphatic AldehydesNaHTHF(E)-1-BromoalkenesNot specified
KetonesNaHTHFBromo-substituted tetrasubstituted alkenesNot specified

Synthesis of Cyclopropane (B1198618) Derivatives

Beyond olefination, the unique structure of this compound allows for its application in the synthesis of cyclopropane rings. This can be achieved through a tandem reaction sequence. First, the phosphonate undergoes an HWE reaction with a suitable carbonyl compound to generate a bromo-substituted alkene. Subsequent intramolecular cyclization, often promoted by a base, leads to the formation of a cyclopropylphosphonate derivative.

This strategy provides a powerful method for constructing functionalized three-membered rings, which are important structural motifs in numerous natural products and biologically active molecules. The specifics of the cyclization step, including the choice of base and reaction conditions, are critical for achieving high yields and stereoselectivity.

Intramolecular Horner-Wadsworth-Emmons Reaction

The reactivity of this compound can be further exploited in intramolecular HWE reactions to construct cyclic compounds. In this approach, the phosphonate is first modified by alkylation of the terminal bromine with a nucleophile that also contains a carbonyl group. The resulting molecule, now possessing both a phosphonate and a carbonyl moiety within the same structure, can undergo an intramolecular cyclization under HWE conditions. This powerful strategy has been employed in the synthesis of various carbocyclic and heterocyclic ring systems, including five-, six-, and seven-membered rings. The success of these cyclizations is often dependent on the length and nature of the tether connecting the phosphonate and carbonyl groups.

Analytical and Spectroscopic Characterization Methodologies for Diethyl 3 Bromopropylphosphonate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of Diethyl 3-Bromopropylphosphonate, offering unambiguous insights into its proton, carbon, and phosphorus environments.

High-resolution ¹H NMR spectroscopy allows for the precise identification and assignment of the different proton signals in this compound. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the ethoxy and bromopropyl moieties are clearly distinguishable. researchgate.net

The protons of the methyl groups (CH₃) in the two ethoxy substituents typically appear as a triplet, a result of coupling to the adjacent methylene (B1212753) protons. The methylene protons of the ethoxy groups (P-O-CH₂) present as a more complex multiplet due to coupling with both the methyl protons and the phosphorus atom. researchgate.net

Within the bromopropyl chain, the protons are observed as distinct multiplets. The methylene group adjacent to the bromine atom (Br-CH₂) and the one adjacent to the phosphorus atom (P-CH₂) can be identified by their characteristic chemical shifts and coupling patterns. researchgate.net For instance, in one analysis, the methylene protons adjacent to the phosphorus (P-CH₂) were observed as a triplet at 3.35 ppm, while the protons on the carbon bearing the bromine atom (Br-CH₂) appeared as a multiplet around 1.99 ppm. researchgate.net The central methylene group (P-CH₂-CH₂) is also observed as a multiplet. researchgate.net

A detailed assignment of the proton signals for this compound is provided in the table below.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Reference
P-O-CH₂-CH₃ 1.20Triplet (t) researchgate.net
P-CH₂-CH₂ 1.80Multiplet (m) researchgate.net
Br-CH₂ 1.99Multiplet (m) researchgate.net
P-CH₂ 3.35Triplet (t) researchgate.net
P-O-CH₂ 3.97Multiplet (m) researchgate.net

Note: Data recorded in CDCl₃ at 250 MHz.

¹³C NMR spectroscopy provides essential information about the carbon framework of this compound. The spectrum reveals distinct signals for each carbon atom in the molecule, with their chemical shifts influenced by the neighboring atoms (oxygen, bromine, and phosphorus). researchgate.net

A key feature in the ¹³C NMR spectrum of organophosphorus compounds is the presence of carbon-phosphorus coupling (JPC), which provides valuable structural information. For example, in a derivative of this compound, the carbon directly bonded to the phosphorus atom (P-CH₂) exhibits a large coupling constant (JPC = 142.4 Hz). nih.gov The coupling constant decreases with distance from the phosphorus atom; the adjacent carbon (P-CH₂-CH₂) shows a smaller coupling (JPC = 4.6 Hz), and the carbons of the ethoxy group also exhibit coupling (P-O-CH₂ with JPC = 6.5 Hz and P-O-CH₂-CH₃ with JPC = 6.1 Hz). nih.gov

The chemical shifts for this compound recorded in CDCl₃ are detailed in the table below. researchgate.net

Carbon Assignment Chemical Shift (δ, ppm) P-C Coupling (JPC) Reference
P-O-CH₂-CH₃ 16.3Observed researchgate.netnih.gov
P-CH₂-CH₂ 23.1Observed researchgate.netnih.gov
P-CH₂ 25.8Observed researchgate.netnih.gov
Br-CH₂ 33.5Not Applicable researchgate.net
P-O-CH₂ -CH₃61.5Observed researchgate.netnih.gov

Note: Data recorded in CDCl₃ at 250 MHz. Coupling constant values are illustrative based on a derivative compound. nih.gov

³¹P NMR spectroscopy is a highly specific technique for probing the phosphorus center in this compound and its derivatives. Since ³¹P has a nuclear spin of ½ and is 100% abundant, this method is very sensitive. The spectrum typically displays a single signal, and its chemical shift is characteristic of the electronic environment of the phosphorus atom. researchgate.net

For this compound, the ³¹P NMR spectrum in CDCl₃ shows a chemical shift at approximately +30.48 ppm. researchgate.net This value is indicative of a phosphonate (B1237965) ester. In derivatives, this chemical shift can vary; for example, the related compound Dimethyl-3-chloropropylphosphonate shows a signal at +45.99 ppm in the same solvent. researchgate.net This technique is also used to monitor reactions involving the phosphonate group, such as in the study of complex formation with Gallium (Ga³⁺) ions. researchgate.net

The chemical shifts observed in NMR spectra can be influenced by the solvent used for analysis. Studies on this compound have shown that variations in solvent polarity lead to noticeable changes in the chemical shifts of the nuclei, particularly those close to the polar C-Br bond. researchgate.net

An increase in solvent polarity causes a downfield shift (to a higher ppm value) for the protons in the Br-CH₂ group and the carbon of the C-Br bond. researchgate.net This is attributed to the increased polarization of the C-Br bond in more polar solvents. researchgate.net Similarly, the chemical shift of the phosphorus nucleus in the ³¹P NMR spectrum increases with rising solvent polarity. researchgate.net These solvent-induced shifts can provide insights into the solute-solvent interactions and the intramolecular electronic effects. researchgate.net

The table below summarizes the chemical shifts of this compound in various deuterated solvents of differing polarity. researchgate.net

Solvent ¹H NMR (δ, ppm, CH₂Br) ¹³C NMR (δ, ppm, C-Br) ³¹P NMR (δ, ppm)
C₆D₆2.9432.529.8
CDCl₃3.4033.130.5
(CD₃)₂CO3.5634.030.9
CD₃CN3.4833.631.2
(CD₃)₂SO3.6034.731.4

Source: Adapted from Ragulin, V. V. (2012). researchgate.net

Chromatographic and Separation Techniques

Chromatographic methods are indispensable for monitoring the progress of reactions involving this compound and for verifying the purity of the final products.

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the consumption of this compound during chemical syntheses and to assess the purity of its derivatives. tandfonline.com The method typically employs precoated plates with a stationary phase, such as silica (B1680970) gel 60 F₂₅₄. tandfonline.com

After applying the sample and developing the plate with an appropriate mobile phase (eluent), the separated components are visualized. Common visualization methods include exposure to ultraviolet (UV) light, which reveals UV-active compounds, or staining with iodine vapor. tandfonline.com The progress of a reaction can be followed by observing the disappearance of the spot corresponding to the starting material (this compound) and the appearance of a new spot for the product. tandfonline.com For instance, TLC has been used to monitor the alkylation of benzoxazolones with this compound. tandfonline.com It is also applied to determine the radiochemical yield and purity of its derivatives, such as in the synthesis of ⁶⁸Ga radiopharmaceuticals. researchgate.net

Distillation and Recrystallization Protocols for Purification

The purification of this compound, a key reagent in various synthetic pathways, is crucial for ensuring the desired reactivity and preventing side reactions. The primary method for its purification is vacuum distillation, owing to its liquid nature at room temperature and its relatively high boiling point. Recrystallization is generally not employed for the parent compound but may be applicable to its solid derivatives.

Distillation Protocols

Vacuum distillation is the most effective method for purifying this compound, as it allows for boiling at a lower temperature, thus preventing thermal decomposition. The boiling point of the compound is dependent on the pressure at which the distillation is carried out.

A typical laboratory-scale vacuum distillation setup for this compound involves a round-bottom flask, a distillation head with a condenser, a receiving flask, and a vacuum source. The crude this compound is placed in the round-bottom flask with a magnetic stirrer or boiling chips to ensure smooth boiling. The system is then carefully evacuated to the desired pressure.

One reported procedure for the purification of this compound involves its synthesis via the Arbuzov reaction between triethylphosphite and 1,3-dibromopropane (B121459). researchgate.net Following the reaction, the excess 1,3-dibromopropane is removed, and the residual this compound is purified by vacuum distillation. researchgate.net

Table 1: Reported Boiling Points of this compound at Reduced Pressures

Boiling Point (°C)Pressure (mmHg)Reference
77-800.05 researchgate.net
94-952 sigmaaldrich.comsigmaaldrich.com

It is imperative to monitor the temperature and pressure closely throughout the distillation process to ensure the collection of a pure fraction. The refractive index of the collected fractions can also be measured to assess their purity. The reported refractive index (n20/D) for this compound is 1.4620. sigmaaldrich.com

Recrystallization Protocols

As this compound is a liquid at ambient temperature, recrystallization is not a suitable purification method for the compound itself. However, should one of its solid derivatives be synthesized, recrystallization could be a viable purification technique. The choice of solvent for recrystallization would depend on the solubility characteristics of the specific derivative. A suitable solvent system would be one in which the derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature. The process would involve dissolving the crude solid derivative in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of crystals. The purified crystals would then be isolated by filtration.

Future Research Directions and Emerging Paradigms in Diethyl 3 Bromopropylphosphonate Chemistry

Exploration of Green Chemistry Principles in Synthetic Methodologies

The traditional synthesis of phosphonates, often relying on the Michaelis-Arbuzov reaction, typically involves high temperatures and the use of alkyl halides, which can present environmental and safety concerns. frontiersin.org Future research will increasingly focus on aligning the synthesis of Diethyl 3-Bromopropylphosphonate and its derivatives with the principles of green chemistry.

Key research thrusts include:

Alternative Solvents and Catalysts: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace conventional volatile organic compounds. The development of more efficient, recyclable catalysts for phosphonate (B1237965) synthesis could also reduce energy consumption and waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This could involve exploring addition reactions, such as the Pudovik reaction, which is a versatile method for forming carbon-phosphorus bonds. nih.gov

Use of Safer Reagents: A major goal of green chemistry is to use substances that are less hazardous to human health and the environment. youtube.comyoutube.comyoutube.com Research into replacing hazardous reagents in the production of starting materials is critical. For example, finding alternatives to carcinogenic compounds like benzene, which has been traditionally used in the synthesis of precursors for industrial chemicals, is a key area of focus. youtube.comyoutube.com The development of bio-based routes, such as using glucose and enzymes to produce chemical precursors, represents a significant step forward. youtube.comyoutube.com

Rational Design of this compound Analogues for Enhanced Bioactivity

Derivatives of this compound have shown promise in medicinal chemistry, including antibacterial and anti-leukemic activities. Future research will leverage rational design principles to create new analogues with superior potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold will be crucial. This involves altering the alkyl chain length, replacing the diethyl esters with other groups, and introducing various functionalities through the bromo- group. These studies will help elucidate the structural requirements for specific biological targets.

Mechanism-Based Inhibitor Design: For applications like enzyme inhibition, researchers can design analogues that specifically target the active site of enzymes crucial for pathogen survival or disease progression. For instance, phosphonates have been explored as inhibitors in the non-mevalonate pathway of isoprene (B109036) biosynthesis, which is vital for various organisms, including pathogenic bacteria.

Prodrug Strategies: The phosphonate group can be modified to create prodrugs with improved cell permeability and targeted release. Research has shown that creating lipophilic prodrug analogs can enhance antibacterial activity against pathogens like Mycobacterium tuberculosis.

Development of Novel Polymeric Materials Incorporating Phosphonate Moieties

The incorporation of phosphonate groups into polymer structures can impart a range of valuable properties, including flame retardancy, ion-exchange capabilities, adhesion to metal surfaces, and biocompatibility. This compound is an ideal building block for creating such functional polymers.

Future research will likely focus on several synthetic strategies:

Functional Monomer Synthesis: The bromine atom of this compound can be readily converted into a polymerizable group (e.g., a vinyl, allyl, or (meth)acrylate group). The resulting phosphonate-containing monomer can then be polymerized using various techniques, such as free radical polymerization or controlled radical polymerization methods like ATRP and RAFT. nih.govrsc.org

Post-Polymerization Modification: An alternative approach involves polymerizing a monomer containing a reactive group and then grafting the phosphonate moiety onto the polymer backbone by reacting it with this compound.

Ring-Opening Polymerization (ROP): New cyclic monomers bearing phosphonate groups can be synthesized and subsequently polymerized via ROP to create well-defined phosphonate-functionalized polycarbonates and polyphosphoesters. nih.govmdpi.com This method offers excellent control over the polymer architecture.

Table 1: Polymerization Strategies for Phosphonate-Containing Polymers

Polymerization StrategyDescriptionKey AdvantagesRelevant Research
Radical (Co)polymerizationPolymerization of vinyl, styrenic, or (meth)acrylic monomers containing phosphonate groups.Versatile method applicable to a wide range of monomers.The reactivity of the monomer is influenced by the position of the phosphonate group. rsc.org
Ring-Opening Polymerization (ROP)Polymerization of cyclic phosphonate or phosphate (B84403) monomers.Produces well-defined, biodegradable polymers like polyphosphoesters. mdpi.comAllows for the synthesis of functionalized polycarbonates with low dispersity. nih.gov
Post-Polymerization FunctionalizationIntroducing phosphonate groups onto an existing polymer chain.Useful for modifying existing polymer platforms.Can be achieved via reactions like the Arbuzov or Friedel-Crafts reactions on a polymer support. nih.gov
CyclopolymerizationFree-radical polymerization of diene monomers containing phosphonate groups.Creates both linear and cross-linked polymers with high ion-adsorption capacity. mdpi.comSynthesizes anionic polyelectrolytes with excellent metal ion adsorption. mdpi.com

Application of Computational Chemistry for Predicting Reactivity and Guiding Synthetic Design

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. Applying these techniques to this compound can accelerate the discovery of new reactions and molecules by providing deep insights into its electronic structure and reactivity.

Reactivity Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the reactivity of this compound. nih.gov Descriptors like Frontier Molecular Orbitals (HOMO-LUMO), molecular electrostatic potential, and dual descriptors can predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of synthetic strategies. nih.govscirp.org

Reaction Mechanism Elucidation: Computational studies can map out the potential energy surfaces of reactions involving this compound. This allows researchers to understand complex reaction mechanisms, identify transition states, and predict product selectivity, which can be particularly useful for dynamically controlled reactions. cam.ac.uk

Quantitative Structure-Property Relationship (QSPR): By developing computational models that correlate molecular descriptors with experimental properties, it is possible to predict the characteristics of new, unsynthesized this compound analogues. nih.gov This approach can be used to screen virtual libraries of compounds for desired properties, such as bioactivity or material performance, thereby prioritizing synthetic efforts.

Table 2: Key Computational Descriptors and Their Applications

Computational DescriptorInformation ProvidedApplication in Guiding Synthesis
HOMO/LUMO EnergiesIdentifies the highest occupied and lowest unoccupied molecular orbitals, indicating sites for electrophilic and nucleophilic attack.Predicts the feasibility and regioselectivity of reactions.
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution on the molecule, highlighting electron-rich and electron-poor regions.Helps in understanding non-covalent interactions and reactivity towards charged species.
Dual Descriptor (DD)Provides a measure of both the nucleophilic and electrophilic character across the molecule. scirp.orgA powerful tool for predicting sites of reaction in complex molecules. scirp.org
Hirshfeld ChargesCalculates the atomic charges within a molecule.Can be used in QSPR models to correlate charge distribution with properties like toxicity or reactivity. nih.gov

Interdisciplinary Approaches Integrating this compound into Supramolecular Chemistry and Nanotechnology

The phosphonate group's ability to coordinate strongly with metal ions and form stable bonds with metal oxide surfaces makes this compound a highly attractive component for building complex, functional nano- and supramolecular systems. researchgate.net

Functionalization of Nanoparticles: The phosphonate end of the molecule can be used to anchor it to the surface of nanoparticles (e.g., titanium dioxide, zirconium dioxide, iron oxide). sigmaaldrich.comtaylorandfrancis.com The bromo- end can then be used to attach other functional molecules, such as drugs, catalysts, or imaging agents. This strategy is key for developing targeted drug delivery systems and novel catalytic platforms.

Metal-Phosphonate Frameworks: this compound and its derivatives can serve as organic linkers in the synthesis of metal-organic frameworks (MOFs) and layered metal phosphonates. worldscientific.com These materials can be designed to have nanoporous structures with high surface areas, making them suitable for applications in gas storage, separation, and catalysis. researchgate.netnih.gov

Self-Assembled Monolayers (SAMs): Phosphonates are known to form dense, well-ordered self-assembled monolayers on various metal oxide surfaces. taylorandfrancis.com this compound-derived molecules can be used to create functional surfaces with tailored properties, such as hydrophobicity, corrosion resistance, or biocompatibility.

Q & A

Q. What are the primary synthetic applications of Diethyl 3-Bromopropylphosphonate in heterocyclic chemistry?

this compound serves as a versatile precursor in synthesizing phosphorus-containing heterocycles. For example, it is used in the preparation of γ-phostams (1,2-azaphospholidine 2-oxides) through a sequence involving monochlorination with phosphorus pentachloride (PCl₅) in carbon tetrachloride, followed by aminolysis with methylamine to yield ethyl N-methyl-(3-bromopropyl)phosphonamidate. Subsequent cyclization using sodium hydride (NaH) in refluxing xylene affords γ-phostams in ~40% yield . It is also employed in synthesizing phosphonate-labeled cyanine dyes by reacting with 2-methylbenzothiazole under reflux in acetonitrile, enabling applications in photodynamic therapy and bioimaging .

Q. What purification techniques are recommended for isolating intermediates derived from this compound?

  • Column chromatography using silica gel with ethyl acetate/hexane gradients is standard for separating phosphonate intermediates.
  • Recrystallization from ethanol or dichloromethane may be effective for crystalline products.
  • Anhydrous conditions during workup prevent hydrolysis of the phosphonate ester group .

Q. How is this compound utilized in nucleophilic substitution reactions?

The bromopropyl moiety in this compound facilitates alkylation reactions, while the phosphonate ester can undergo further functionalization (e.g., hydrolysis, cross-coupling). For instance, it acts as a key intermediate in Mitsunobu reactions or SN2 displacements to introduce phosphorus-containing side chains into target molecules .

Advanced Research Questions

Q. How can researchers mitigate decomposition or side reactions during halogenation of this compound-derived intermediates?

Side reactions (e.g., blackening of reaction mixtures) often arise from over-halogenation or unstable intermediates. Mitigation strategies include:

  • Controlled reagent addition : Slow addition of halogenation agents (e.g., PCl₅) to avoid exothermic side reactions.
  • Low-temperature conditions : Maintaining reactions at 0–5°C to stabilize sensitive intermediates.
  • Inert atmosphere : Use of nitrogen/argon to prevent oxidation.
  • Real-time monitoring : TLC or ³¹P NMR to track reaction progress and halt at optimal conversion .

Q. What spectroscopic methods are critical for characterizing this compound-derived products?

  • ³¹P NMR : Essential for tracking phosphonate-to-phosphonamidate conversions (e.g., δ ~20–25 ppm for phosphonate esters, δ ~10–15 ppm for phosphonamidates).
  • ¹H/¹³C NMR : Confirms structural changes, such as alkyl chain modifications or cyclization events.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weights of intermediates and final products .

Q. How can reaction conditions be optimized to improve cyclization yields in γ-phostam synthesis?

  • Base selection : Stronger bases (e.g., KOtBu) may enhance cyclization efficiency compared to NaH.
  • Solvent effects : High-boiling solvents like toluene or DMF could improve reaction homogeneity.
  • Temperature modulation : Gradual heating to reflux minimizes premature decomposition.
  • Intermediate isolation : Purifying the phosphonamidate intermediate before cyclization reduces competing side reactions. Reported yields of 40% using NaH in xylene suggest room for optimization via these parameters .

Q. What role does this compound play in the synthesis of cyanine dyes, and how can photostability be enhanced?

The compound introduces a phosphonate group into cyanine dye backbones, improving water solubility and conjugation capabilities. To enhance photostability:

  • Steric shielding : Incorporate bulky substituents near the phosphonate group.
  • Heavy atom effects : Use iodine or bromine in the dye structure to reduce photodegradation.
  • Encapsulation : Nanoformulation with polymers or liposomes can protect the dye from reactive oxygen species .

Methodological Considerations

  • Handling hazardous intermediates : Use fume hoods, gloves, and eye protection when working with halogenation reagents (e.g., PCl₅) or strong bases (NaH) .
  • Yield optimization : Systematic screening of catalysts (e.g., Pd for cross-couplings) and solvents (polar vs. nonpolar) can improve reaction efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.